Bz-Pro-Phe-Arg-Pna hydrochloride

Descripción general

Descripción

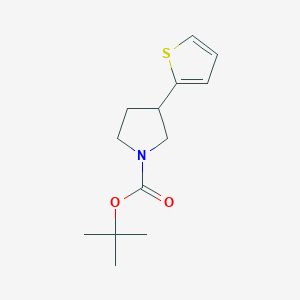

Bz-Pro-Phe-Arg-Pna hydrochloride, also known as N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride, is a chromogenic protease substrate . It is used as a substrate for plasma kallikrein, cruzipain, and trypsin .

Molecular Structure Analysis

The molecular formula of Bz-Pro-Phe-Arg-Pna hydrochloride is C₃₃H₃₉ClN₈O₆ . Its molecular weight is 679.18 .Chemical Reactions Analysis

Bz-Pro-Phe-Arg-Pna hydrochloride acts as a substrate for various enzymes including thrombin, trypsin, and papain . It undergoes hydrolysis by cruzipain, a major cysteine proteinase from Trypanosoma cruzi .Physical And Chemical Properties Analysis

Bz-Pro-Phe-Arg-Pna hydrochloride is a powder that is soluble in methanol . It should be stored at temperatures below -15°C .Aplicaciones Científicas De Investigación

-

Protease Substrate

- Field : Biochemistry

- Application Summary : “Bz-Pro-Phe-Arg-Pna hydrochloride” is used as a protease substrate . Proteases are enzymes that break down proteins and peptides, and substrates are the molecules upon which enzymes act.

- Method of Application : The compound is introduced to a solution containing the protease, and the enzyme’s activity is then measured based on how effectively it breaks down the substrate .

- Results : The effectiveness of the protease can be determined by measuring the rate at which it breaks down the substrate. This can provide valuable information about the enzyme’s function and potential applications .

-

Wine Protein Stabilisation

- Field : Food Science and Technology

- Application Summary : This compound has been used in a study on the stabilisation of proteins in white wine . Protein stabilisation is important in winemaking because it prevents the formation of haze or sediment in the wine.

- Method of Application : In the study, a packed-bed reactor containing immobilised bromelain was used. The wine was fortified with a synthetic substrate (Bz-Phe-Val-Arg-pNA), and the effectiveness of the reactor was evaluated .

- Results : The treatment was found to be effective in decreasing both the wine’s hazing potential and its total protein content. It did not significantly affect the wine’s phenolic composition, mineral component, or sensory quality .

-

Plasma Kallikrein Activity Measurement

- Field : Biochemistry

- Application Summary : “Bz-Pro-Phe-Arg-Pna hydrochloride” is used as a colorimetric substrate for plasma kallikrein . Plasma kallikrein is a serine protease present in blood plasma that plays a role in coagulation, inflammation, and other physiological processes.

- Method of Application : The compound is introduced to a solution containing plasma kallikrein. The enzyme cleaves the peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm .

- Results : The amount of pNA released is a measure of plasma kallikrein activity, providing a useful tool for studying this enzyme .

- Agkistrodon contortrix Thrombin-Like Enzyme Substrate

- Field : Biochemistry

- Application Summary : “Bz-Pro-Phe-Arg-Pna hydrochloride” is used as a chromogenic substrate for the thrombin-like enzyme from Agkistrodon contortrix, a species of venomous snake .

- Method of Application : The compound is introduced to a solution containing the enzyme. The enzyme cleaves the peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection .

- Results : The amount of pNA released is a measure of the enzyme’s activity, providing a useful tool for studying this enzyme .

Propiedades

IUPAC Name |

(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N8O6.ClH/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23;/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36);1H/t26-,27-,28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYWLWIIQPDFPW-JAQKLANPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bz-Pro-Phe-Arg-Pna hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)

![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)

![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)